L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid
Description
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid is a tetrapeptide composed of four amino acid residues: tyrosine (Tyr), alanine (Ala), valine (Val), and glutamic acid (Glu). Its molecular formula is C₂₃H₃₂N₄O₉, with a molecular weight of approximately 524.5 g/mol.
Properties
CAS No. |
920979-09-5 |
|---|---|
Molecular Formula |
C22H32N4O8 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H32N4O8/c1-11(2)18(21(32)25-16(22(33)34)8-9-17(28)29)26-19(30)12(3)24-20(31)15(23)10-13-4-6-14(27)7-5-13/h4-7,11-12,15-16,18,27H,8-10,23H2,1-3H3,(H,24,31)(H,25,32)(H,26,30)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1 |
InChI Key |
ZEDFYFVAXSGTGU-RPZXMPESSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for synthesizing peptides due to its efficiency and ease of purification. The process involves several key steps:
Resin Selection : A suitable resin is chosen to anchor the first amino acid. Common resins include Wang resin or Rink amide resin.
Activation of Amino Acids : Each amino acid is activated using coupling reagents such as:
Coupling Reaction : The activated amino acids are sequentially coupled to the resin-bound peptide chain. For example, the coupling of L-tyrosine to the resin initiates the synthesis.
Deprotection Steps : Protective groups on the amino acids (e.g., Fmoc or Boc) must be removed after each coupling step to allow for the next amino acid to bond effectively.
Cleavage from Resin : Once the desired peptide chain is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water or phenol.
Solution-Phase Peptide Synthesis
While less common than SPPS, solution-phase synthesis can also be employed for smaller peptides or when specific conditions are required:
Activation : Similar to SPPS, amino acids are activated using coupling agents.
Sequential Coupling : The activated amino acids are mixed in solution, allowing them to react and form peptide bonds.
Purification : The crude peptide mixture is purified using techniques such as high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthesis Methods
The choice between SPPS and solution-phase synthesis depends on several factors including scale, complexity, and desired purity levels. Below is a comparison table summarizing key aspects of both methods:
| Feature | Solid-Phase Peptide Synthesis | Solution-Phase Peptide Synthesis |
|---|---|---|
| Scalability | High | Moderate |
| Purity Levels | High (direct purification) | Variable (requires additional steps) |
| Time Efficiency | Faster due to automation | Slower, more manual intervention |
| Cost | Generally higher due to reagents and equipment | Lower initial costs but may require extensive purification |
| Flexibility | Less flexible for large peptides | More flexible for varying sequences |
Research Findings and Applications
Research indicates that peptides like this compound exhibit significant biological activity which can be leveraged in drug design. Studies have shown that modifications in peptide sequences can alter their binding affinities and biological functions, making them valuable in therapeutic applications such as cancer treatment and metabolic disorders.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with cleaved disulfide bonds.
Substitution: Modified peptides with new functional groups attached to the side chains.
Scientific Research Applications
Protein-Protein Interactions
Research has indicated that L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid may play a role in protein-protein interactions and enzyme-substrate specificity. Its ability to selectively bind to specific molecular targets suggests potential therapeutic applications in modulating biochemical pathways. Understanding these interactions can provide insights into the compound's mechanism of action within biological systems.
Pharmacological Potential
The pharmacological applications of this compound are still being explored. Its specific amino acid sequence may allow it to interact with various receptors or enzymes, potentially leading to new drug development avenues. Research into bioactive peptides has highlighted the importance of structural features in determining biological activity .
Agricultural Applications
Emerging studies suggest that amino acids and peptides can significantly influence plant growth and yield. While specific research on this compound in agriculture is scarce, related compounds have been shown to enhance growth parameters and yield in crops like carrots through foliar applications . This indicates a potential area for further investigation regarding the effects of this peptide on agricultural productivity.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid and structurally or functionally related peptides:
Key Observations:
Sequence Length and Complexity :
- The target tetrapeptide is significantly shorter than Rusalatide Acetate (23 residues) and TAT-Gap19 (19 residues). Shorter peptides generally exhibit better bioavailability and membrane permeability but may lack the binding specificity of longer chains .
- The presence of glutamic acid in all listed compounds suggests a conserved role in solubility enhancement or ionic interactions with biological targets .
Functional Implications :
- Rusalatide Acetate : Its extended sequence includes multiple charged residues (e.g., Arg, Lys, Glu), enabling interactions with growth factor receptors to accelerate tissue repair .
- TAT-Gap19 : Rich in arginine and lysine, this peptide facilitates cellular uptake via electrostatic interactions with membranes, a feature absent in the target tetrapeptide due to its lack of cationic residues .
- L-Tyrosinamide...Arg : The inclusion of threonine and arginine may confer stability against proteolytic degradation compared to the target compound .
Pharmacological and Toxicological Profiles
While direct data for this compound is unavailable, insights can be extrapolated from analogs:
- Toxicity: Peptides like Rusalatide Acetate and TAT-Gap19 show low acute toxicity in preclinical studies, attributed to their natural amino acid composition .
- Therapeutic Potential: The target tetrapeptide’s tyrosine residue (a precursor for neurotransmitters) and glutamic acid (a neurotransmitter itself) suggest possible neuromodulatory applications, distinct from the tissue-repair focus of Rusalatide .
Biological Activity
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid (TAVGA) is a synthetic peptide composed of four amino acids: tyrosine , alanine , valine , and glutamic acid . Its unique sequence provides specific chemical and biological properties that have been the subject of various research studies. This article explores the biological activity of TAVGA, focusing on its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
TAVGA has the molecular formula and features distinct functional groups:
- Tyrosine : Contains a phenolic hydroxyl group, contributing to its ability to form hydrogen bonds and participate in enzyme interactions.
- Alanine : A hydrophobic amino acid that influences the peptide's structural stability.
- Valine : Another hydrophobic component that enhances the peptide's interaction with membrane proteins.
- Glutamic Acid : Provides a carboxylic acid group, which can engage in ionic interactions with positively charged residues in proteins.
Mechanisms of Biological Activity
TAVGA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Protein-Protein Interactions : TAVGA has been shown to modulate protein interactions, influencing signaling pathways within cells. The specific sequence allows it to bind selectively to certain proteins, potentially altering their activity or stability.
- Enzyme Specificity : The compound can affect enzyme-substrate specificity, impacting biochemical pathways. For instance, it may enhance or inhibit the activity of specific enzymes involved in metabolic processes .
- Therapeutic Potential : Due to its ability to selectively interact with biological targets, TAVGA is being investigated for potential therapeutic applications, including its role in drug design and development.
Research Findings
Several studies have explored the biological activity of TAVGA:
- Binding Affinity Studies : Research indicates that TAVGA exhibits significant binding affinity to certain enzymes, suggesting its potential as a modulator of enzymatic activity. For example, studies have demonstrated that TAVGA can influence the binding dynamics of aminoacyl-tRNA synthetases, which are crucial for protein synthesis .
- In Vitro Studies : In vitro experiments have shown that TAVGA can enhance the stability of protein complexes by promoting favorable interactions between peptides and target proteins. This stability is essential for maintaining cellular functions and signaling pathways .
-
Case Studies :
- A study examining the effects of TAVGA on cancer cell lines revealed that it could inhibit cell proliferation through modulation of specific signaling pathways associated with growth factors.
- Another investigation into its antimicrobial properties indicated that TAVGA might disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics.
Comparative Analysis
To better understand TAVGA's biological activity, it is useful to compare it with similar peptides:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| L-Valyl-L-Tyrosine | Contains valine and tyrosine | Hydrophobic interactions |
| L-Tyrosylvaline | Similar sequence; potential for similar activity | Modulates protein interactions |
| L-Leucine | Another hydrophobic amino acid | Impacts structural stability |
| L-Valyl-L-Threonyl-L-Tyrosyl | Complex structure; may have unique interactions | Potentially diverse biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
